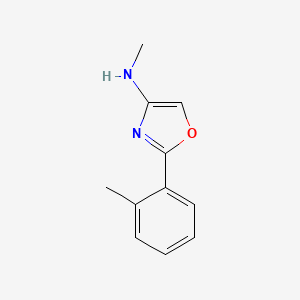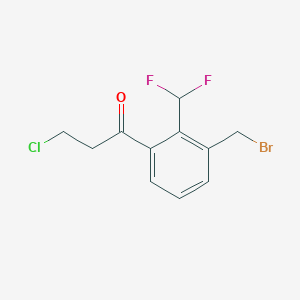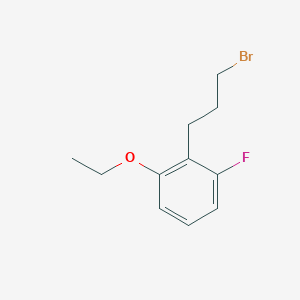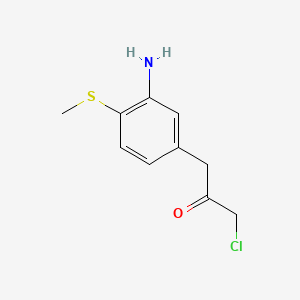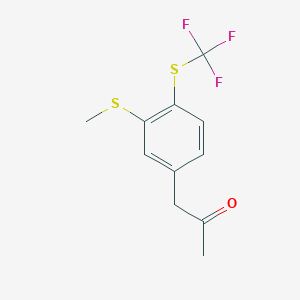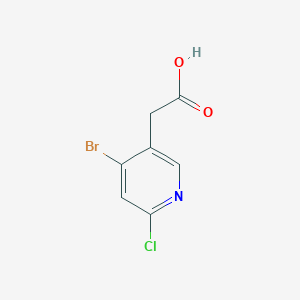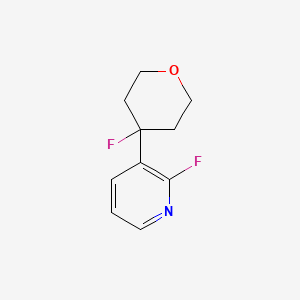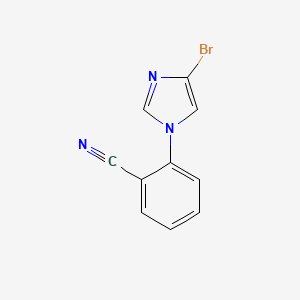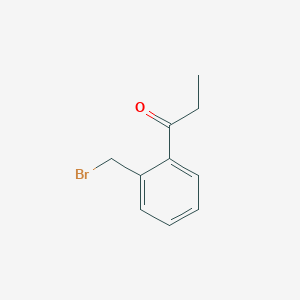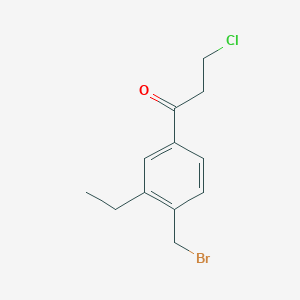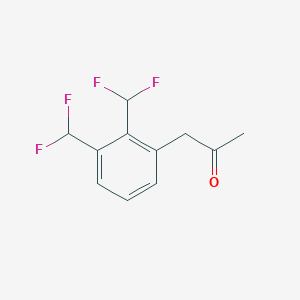![molecular formula C7H4BrN3O2S B14053353 7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine](/img/structure/B14053353.png)
7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-b]pyridine family. These compounds are known for their diverse pharmacological activities and have been the subject of extensive research due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine, which is then further reacted with appropriate reagents to form the desired thiazolo[5,4-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Potential therapeutic agent for its anti-inflammatory and antitumor activities.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The exact mechanism of action of 7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The nitro group may play a crucial role in its antimicrobial activity by generating reactive nitrogen species that damage microbial cells .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
- 2-Bromo-6-methylpyridine
- 6-Bromo-3H-imidazo[4,5-b]pyridine
Uniqueness
7-Bromo-2-methyl-6-nitrothiazolo[5,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H4BrN3O2S |
|---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
7-bromo-2-methyl-6-nitro-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C7H4BrN3O2S/c1-3-10-6-5(8)4(11(12)13)2-9-7(6)14-3/h2H,1H3 |
InChI Key |
SVTAWCCYURELEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CN=C2S1)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Pyrazolo[3,4-b]pyridin-5-amine, 3-(2,2,2-trifluoroethyl)-](/img/structure/B14053279.png)
